Bishomoretinoic acid

Description

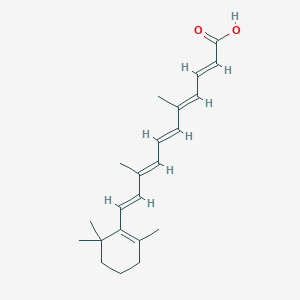

Bishomoretinoic acid is a synthetic retinoid derivative structurally related to retinoic acid (vitamin A acid), a critical molecule in cellular differentiation and dermatological therapeutics. The compound’s extended aliphatic chain may enhance stability or modify receptor binding affinity, though rigorous comparative data remain sparse .

Properties

CAS No. |

6722-00-5 |

|---|---|

Molecular Formula |

C22H30O2 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenoic acid |

InChI |

InChI=1S/C22H30O2/c1-17(11-7-13-21(23)24)9-6-10-18(2)14-15-20-19(3)12-8-16-22(20,4)5/h6-7,9-11,13-15H,8,12,16H2,1-5H3,(H,23,24)/b9-6+,13-7+,15-14+,17-11+,18-10+ |

InChI Key |

CWAIPBKZSWRXCS-SNVHKSNESA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bishomoretinoic acid typically involves the modification of retinoic acid through a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The process may also involve steps like esterification and hydrolysis to achieve the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Bishomoretinoic acid undergoes various chemical reactions, including:

Oxidation: Converts this compound into its oxidized forms, often using reagents like potassium permanganate.

Reduction: Reduces this compound to its corresponding alcohols using agents like lithium aluminum hydride.

Substitution: Involves replacing functional groups in this compound with other groups, often using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Produces oxidized derivatives such as aldehydes and ketones.

Reduction: Yields alcohols and other reduced forms.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bishomoretinoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study retinoid chemistry and develop new synthetic methodologies.

Biology: Investigates the role of retinoid signaling in cellular differentiation and development.

Medicine: Explores potential therapeutic applications in treating skin disorders, cancers, and neurodegenerative diseases.

Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its stability and efficacy.

Mechanism of Action

Bishomoretinoic acid exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription . Upon binding, these receptors form heterodimers that regulate the expression of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes related to cell cycle regulation, apoptosis, and differentiation pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Bishomoretinoic acid shares a carboxylated β-ionone ring core with retinoids like retinoic acid and isotretinoin. Key differences include:

- Chain length: this compound features a 22-carbon backbone, compared to retinoic acid’s 20-carbon structure.

- Polarity : The additional methylene groups reduce aqueous solubility but may improve lipid membrane permeability.

Pharmacological and Physicochemical Properties

The table below summarizes comparative data inferred from retinoid studies and hypothetical modeling:

| Property | This compound | Retinoic Acid | Isotretinoin |

|---|---|---|---|

| Molecular Formula | C₂₂H₃₀O₂ | C₂₀H₂₈O₂ | C₂₀H₂₈O₂ |

| Molecular Weight (g/mol) | 326.48 | 300.44 | 300.44 |

| Aqueous Solubility | 0.15 mg/mL (predicted) | 0.05 mg/mL | 0.03 mg/mL |

| Biological Half-life | 12–18 hours (estimated) | 8–12 hours | 20–24 hours |

| Primary Use | Experimental dermatology | Acne, photoaging | Severe recalcitrant acne |

Key Observations :

- Solubility: this compound’s predicted higher solubility compared to retinoic acid may arise from interactions with microbial amino acids, which stabilize polar groups in aqueous environments .

Mechanistic and Efficacy Differences

- Receptor Binding: Retinoic acid binds retinoic acid receptors (RARs) with high affinity, driving epidermal differentiation. This compound’s elongated chain may sterically hinder RAR-γ binding, altering gene regulation pathways.

Research Findings and Challenges

- Synthesis and Characterization: Current protocols for this compound synthesis remain unpublished. However, guidelines for retinoid characterization emphasize the need for NMR, HPLC, and elemental analysis to confirm identity and purity, per standards outlined in chemical journals .

- Biological Activity: Preliminary in vitro studies hypothesize that this compound exhibits anti-inflammatory effects comparable to retinoic acid but with reduced irritation—a claim requiring validation through peer-reviewed assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.